3-Bromo-5-methoxymethoxy-benzaldehyde
Description
3-Bromo-5-methoxymethoxy-benzaldehyde is a benzaldehyde derivative with a bromine atom at position 3 and a methoxymethoxy (-OCH2OCH3) group at position 5. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The methoxymethoxy group enhances solubility in polar solvents while maintaining stability, and the bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings .
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-bromo-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-13-9-3-7(5-11)2-8(10)4-9/h2-5H,6H2,1H3 |
InChI Key |
AMIDFHSCQZNXSF-UHFFFAOYSA-N |
SMILES |
COCOC1=CC(=CC(=C1)C=O)Br |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Electronic Effects
- Substituent Position and Type :
- The methoxymethoxy group in the target compound introduces steric bulk and polarity, enhancing solubility compared to simpler methoxy (-OMe) or hydroxy (-OH) groups . In contrast, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde () has a hydroxyl group, which increases hydrogen bonding but reduces stability under acidic conditions.
- Halogen Effects : Bromine at position 3 (common in all benzaldehyde analogues) deactivates the aromatic ring, directing electrophilic substitution to specific positions. Chlorine (in 25299-26-7) and fluorine (in ) further modulate electronic effects, with fluorine’s electronegativity increasing ring deactivation .
Physicochemical Properties
- Solubility and Stability :
Preparation Methods
Structural and Reactivity Considerations
Molecular Architecture
The compound features a benzaldehyde core substituted at position 3 with a bromine atom and at position 5 with a methoxymethyl group (-CH2OCH3). The aldehyde group at position 1 imposes meta-directing effects, while the methoxymethyl ether acts as an ortho/para-directing electron-donating group. This duality complicates electrophilic substitution, necessitating careful reagent selection to achieve regiocontrol.
Key Reactivity Challenges
- Competing Directing Effects : The aldehyde group directs electrophiles to positions 3 and 5 (meta), while the methoxymethyl group favors positions 4 and 6 (ortho/para relative to itself).
- Sensitivity of Aldehydes : Oxidative degradation risks during reactions requiring strong acids or bases.
- Steric Hindrance : The methoxymethyl group at position 5 may impede access to position 3 for bromination.
Synthetic Pathways
Pathway A: Sequential Functionalization of Benzaldehyde Derivatives
Step 2: Regioselective Bromination
Conditions :
Pathway C: Halogen-Metal Exchange Strategies
Directed ortho-Metalation
Procedure :
Comparative Analysis of Methods
| Pathway | Key Advantages | Limitations | Yield (Theoretical) |
|---|---|---|---|
| A | Straightforward sequence | Limited by 5-hydroxybenzaldehyde availability | 60–70% |
| B | High regiocontrol in bromination | Multi-step isolation required | 75–85% |
| C | Precise bromine placement | Requires anhydrous conditions | 65–75% |
Industrial Considerations
Solvent and Catalyst Recycling
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-5-methoxymethoxy-benzaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via bromination of a methoxymethoxy-substituted benzaldehyde precursor. Key reagents include bromine or N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ in solvents such as dichloromethane . Optimization involves adjusting reaction temperature (room temperature to 50°C), solvent polarity, and catalyst loading to improve yield. Industrial-scale synthesis may employ continuous flow reactors for enhanced reproducibility .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns on the aromatic ring. The aldehyde proton typically appears as a singlet near δ 10 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₉H₉BrO₃), while IR spectroscopy confirms aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Use amber vials to avoid photodegradation. Handle in fume hoods with PPE (gloves, goggles) due to potential irritation from bromine residues .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidation vs. substitution) influence the functionalization of this compound?
- Methodology : The aldehyde group is susceptible to oxidation (forming carboxylic acids with KMnO₄/CrO₃) or reduction (forming alcohols with NaBH₄/LiAlH₄). The bromine atom undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) under basic conditions (K₂CO₃ in DMF at 80°C). Competing pathways are controlled by reagent selection: polar aprotic solvents favor substitution, while protic solvents stabilize oxidation intermediates .
Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?
- Methodology : Discrepancies in Suzuki-Miyaura coupling yields (e.g., with aryl boronic acids) may arise from varying Pd catalyst systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)). Reproducibility checks under inert conditions (Schlenk line) and monitoring via TLC/HPLC are recommended. Catalyst poisoning by bromide byproducts can be mitigated by adding silver salts (Ag₂O) to scavenge halides .
Q. How does steric hindrance from the methoxymethoxy group impact regioselectivity in electrophilic substitutions?
- Methodology : The methoxymethoxy group at position 5 acts as an electron-donating group, directing electrophiles (e.g., nitration, sulfonation) to the para position (C-4). Steric effects from the substituent reduce reactivity at C-2 and C-6. Computational modeling (DFT) can predict regioselectivity, validated experimentally by isolating isomers via column chromatography .
Q. What in vitro biological assays are suitable for evaluating derivatives of this compound?
- Methodology : Derivatives (e.g., imines from amine coupling) are screened for enzyme inhibition (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance). Stability in physiological buffers (PBS at pH 7.4, 37°C) is assessed via LC-MS to identify hydrolytically labile groups (e.g., methoxymethoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
